molecular formula C10H14O B039050 Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) CAS No. 115692-14-3

Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI)

Cat. No.: B039050
CAS No.: 115692-14-3
M. Wt: 150.22 g/mol
InChI Key: WVZDOSQRQHZBMZ-UHFFFAOYSA-N
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Description

1-Acetyl-2-ethenyl-1-cyclohexene is an organic compound with the molecular formula C10H14O It is a cyclohexene derivative with an acetyl group and an ethenyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-2-ethenyl-1-cyclohexene can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with acetylene in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the use of a Grignard reagent, where cyclohexanone is reacted with vinyl magnesium bromide, followed by acetylation to introduce the acetyl group.

Industrial Production Methods

In industrial settings, the production of 1-acetyl-2-ethenyl-1-cyclohexene may involve large-scale catalytic processes. These processes often utilize metal catalysts such as palladium or nickel to facilitate the reaction between cyclohexanone and acetylene. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-2-ethenyl-1-cyclohexene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or the ethenyl group to an ethyl group.

    Substitution: The compound can undergo substitution reactions where the acetyl or ethenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or ethyl-substituted cyclohexenes.

    Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

1-Acetyl-2-ethenyl-1-cyclohexene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-acetyl-2-ethenyl-1-cyclohexene involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the ethenyl group can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-1-cyclohexene: Lacks the ethenyl group, making it less reactive in certain types of reactions.

    2-Acetyl-1-cyclohexene: Has the acetyl group in a different position, affecting its chemical properties and reactivity.

    1-Vinyl-1-cyclohexene: Lacks the acetyl group, making it less versatile in synthetic applications.

Uniqueness

1-Acetyl-2-ethenyl-1-cyclohexene is unique due to the presence of both the acetyl and ethenyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Biological Activity

Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI), also known by its CAS number 115692-14-3, is a compound of interest due to its potential biological activity and applications in various fields, including medicinal chemistry and organic synthesis. This article examines the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Molecular Characteristics:

PropertyValue
Molecular Formula C₁₁H₁₈O
Molecular Weight 166.26 g/mol
CAS Number 115692-14-3
IUPAC Name Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI)
InChI Key WVZDOSQRQHZBMZ-UHFFFAOYSA-N

The biological activity of Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) is primarily attributed to its structural features that allow it to interact with various biological targets. The ketone functional group can participate in hydrogen bonding and nucleophilic addition reactions, while the cyclohexene moiety provides a hydrophobic region that can interact with lipid membranes and proteins. These interactions may modulate enzyme activities and influence metabolic pathways.

Potential Therapeutic Applications

Research has indicated that compounds similar to Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI) exhibit several biological activities:

  • Anti-inflammatory Effects: Studies have suggested that such compounds may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties: There is evidence that related compounds possess antimicrobial activity against various pathogens, making them candidates for further exploration in the development of new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have explored the biological effects of Ethanone and its derivatives:

  • Study on Anti-inflammatory Activity:
    • A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of cyclohexene derivatives. Results showed significant inhibition of inflammatory markers in vitro, suggesting potential for treating conditions like arthritis .
  • Antimicrobial Activity Assessment:
    • Research conducted by the Institute of Microbiology evaluated the antimicrobial effects of various ethanone derivatives. The findings indicated that certain derivatives exhibited strong antibacterial activity against Gram-positive bacteria .
  • Enzyme Interaction Studies:
    • A study focused on enzyme kinetics revealed that Ethanone derivatives can act as competitive inhibitors for specific enzymes involved in metabolic pathways, hinting at their potential role as drug candidates.

Summary of Biological Activities

The following table summarizes key biological activities associated with Ethanone, 1-(2-ethenyl-1-cyclohexen-1-yl)-(9CI):

Activity TypeObservations
Anti-inflammatory Inhibition of cytokine production
Antimicrobial Effective against Gram-positive bacteria
Enzyme inhibition Competitive inhibition observed

Properties

IUPAC Name

1-(2-ethenylcyclohexen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h3H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZDOSQRQHZBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(CCCC1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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